1-O-(N-CBz-L-valyl)glycerol
Description
Contextualization of Glycerol (B35011) Monoester Derivatives in Chemical Biology
Glycerol monoester derivatives are fundamental to the field of chemical biology, particularly in the study of lipids and membranes. These molecules, consisting of a single fatty acid or other acyl group attached to a glycerol backbone, are amphiphilic in nature, possessing both a hydrophilic glycerol head and a hydrophobic tail. This dual character drives their self-assembly into structures like micelles and vesicles in aqueous environments.
Academic Significance of N-Protected Amino Acid Glycerol Conjugates
The conjugation of N-protected amino acids to glycerol represents a significant area of academic inquiry, primarily in the synthesis of complex molecules like peptidomimetics, drug delivery systems, and specialized surfactants. The "N-protection" is a crucial chemical strategy where the reactive amino group of an amino acid is temporarily blocked by a protecting group, such as the carboxybenzyl (Cbz) or tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov This allows for the selective reaction of the amino acid's carboxyl group, for instance, in forming an ester linkage with glycerol, without unwanted side reactions.
The academic significance of these conjugates is multifaceted. They serve as key intermediates in the synthesis of antiviral prodrugs, such as Valganciclovir, where an L-valine ester of a ganciclovir (B1264) molecule (which contains a glycerol-like side chain) enhances the drug's oral bioavailability. epo.orggoogle.com The synthesis of such prodrugs often involves the coupling of an N-Cbz-L-valine to a protected glycerol-like moiety. epo.orggoogle.com
Furthermore, N-acyl amino acid glycerol esters are studied for their surfactant properties. csic.eswhiterose.ac.ukacademie-sciences.fr By varying the amino acid and the acyl chain, researchers can fine-tune the amphiphilic nature of these molecules, leading to applications in cosmetics, pharmaceuticals, and material science. whiterose.ac.ukacademie-sciences.fr The use of enzymes, such as lipases and proteases, for the synthesis of these conjugates is an active area of green chemistry research, offering mild and selective reaction conditions. csic.esresearchgate.net
Structural Elucidation and Stereochemical Considerations
The chemical structure of 1-O-(N-CBz-L-valyl)glycerol is defined by several key features: a glycerol backbone, an L-valine side chain, and a carboxybenzyl (Cbz) protecting group. The ester bond connects the carboxyl group of valine to one of the primary hydroxyl groups (at the sn-1 position) of the glycerol molecule. The Cbz group is attached to the nitrogen atom of the valine residue via a carbamate (B1207046) linkage.
Stereochemistry is a critical aspect of this molecule's identity. The "L" in L-valine denotes a specific spatial arrangement (S-configuration) of the groups around the alpha-carbon of the amino acid, which is the naturally occurring enantiomer. Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. The two primary hydroxyl groups (at the C1 and C3 positions) are enantiotopic. Therefore, the esterification at the sn-1 position results in a specific stereoisomer. The synthesis of such specific stereoisomers often requires stereocontrolled synthetic routes, for example, starting from chiral precursors like D-mannitol or employing enzymatic methods that can exhibit stereoselectivity. nih.gov However, many enzymatic syntheses of similar compounds using proteases and lipases have been reported to produce diastereoisomeric mixtures, as the enzymes did not differentiate between the two enantiotopic hydroxymethyl groups of glycerol. rsc.orgresearchgate.net
| Feature | Description |
| Core Scaffold | Glycerol |
| Attached Amino Acid | L-Valine |
| Protecting Group | Carboxybenzyl (Cbz) |
| Key Linkage | Ester bond between valine's carboxyl group and glycerol's sn-1 hydroxyl group |
| Stereocenters | Alpha-carbon of L-valine (S-configuration); C2 of the glycerol backbone becomes chiral upon substitution at C1. |
Historical Perspectives on Related Chemical Motifs in Research
The study of chemical motifs related to this compound has a rich history rooted in peptide chemistry and the development of synthetic methodologies. The use of the carboxybenzyl (Cbz or Z) group as a protecting group for amines was pioneered by Max Bergmann and Leonidas Zervas in the 1930s. This was a landmark development that revolutionized peptide synthesis by allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. The Cbz group's stability under various coupling conditions and its facile removal by catalytic hydrogenation made it an indispensable tool for chemists.
In parallel, research into the structure and synthesis of glycerides has been ongoing since the 19th century with the work of chemists like Michel Eugène Chevreul. The specific synthesis of stereochemically defined glycerol derivatives gained significant attention in the mid-20th century as their importance in biological systems became clearer. For instance, methods for synthesizing pure (l)-1-O-benzylglycerol, a related glycerol ether, were developed to aid in the synthesis and study of complex lipids. nih.govresearchgate.net
The convergence of these two fields—N-protected amino acids and glycerol chemistry—led to the creation of conjugates for various applications. In the 1990s, enzymatic methods for producing N-protected amino acid glyceryl esters began to be explored, highlighting a shift towards more sustainable and selective synthetic strategies. nih.gov These historical developments in protecting group chemistry and lipid synthesis provide the foundational context for the academic investigation of molecules like this compound.
Current Research Gaps and Theoretical Frameworks for Investigation
While the synthesis and application of related N-acyl amino acid esters are well-documented, specific research focusing solely on this compound is notably absent in the current scientific literature. This absence itself highlights several research gaps and suggests theoretical frameworks for future investigation.
Current Research Gaps:
Detailed Physicochemical Characterization: There is a lack of published data on the specific physicochemical properties of this compound, such as its critical micelle concentration (CMC), solubility in different solvents, and self-assembly behavior.
Biological Activity Screening: The compound has not been systematically screened for biological activities. Given that related amino acid conjugates have shown antimicrobial or other therapeutic properties, investigating the bioactivity of this specific molecule is a clear research gap.
Advanced Material Applications: The potential of this compound as a building block for novel biomaterials, such as hydrogels or functionalized surfaces, remains unexplored.
Comparative Studies: A direct comparison of the properties of this compound with its analogs (e.g., with different amino acids, different protecting groups, or esterification at the sn-2 position) is needed to establish structure-activity relationships.
Theoretical Frameworks for Investigation:
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-11(2)14(15(20)22-10-13(19)8-18)17-16(21)23-9-12-6-4-3-5-7-12/h3-7,11,13-14,18-19H,8-10H2,1-2H3,(H,17,21)/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSBNFDZVQOYBS-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 O N Cbz L Valyl Glycerol
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods are prized for their high selectivity and mild reaction conditions, often leveraging the catalytic prowess of enzymes to achieve specific chemical transformations. nih.gov These approaches combine the flexibility of chemical synthesis with the regio- and stereoselectivity of enzymatic reactions. nih.gov
Lipase-Catalyzed Esterification for Stereoselective Synthesis
Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, this reaction can be reversed to facilitate ester synthesis. This catalytic activity is harnessed for the stereoselective synthesis of 1-O-(N-CBz-L-valyl)glycerol. The enzyme's active site can differentiate between the primary and secondary hydroxyl groups of glycerol (B35011), leading to a regioselective acylation primarily at the sn-1 position. This enzymatic approach is considered a cleaner and more environmentally friendly method for synthesizing functionalized glycerol derivatives. mdpi.comnih.gov
The general reaction for the lipase-catalyzed esterification is as follows:
N-CBz-L-valine + Glycerol ⇌ this compound + Water
A commonly used lipase (B570770) for this type of transformation is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. nih.govnih.gov Its immobilization enhances its stability and allows for easier recovery and reuse, making the process more cost-effective.
Optimization of Enzymatic Reaction Conditions (e.g., Solvent Effects, Temperature, Enzyme Loading)
The efficiency and selectivity of the lipase-catalyzed synthesis are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired product.
Solvent Effects: The choice of solvent can significantly influence enzyme activity and reaction equilibrium. While a solvent-free system is often preferred for environmental reasons nih.govscirp.org, organic solvents can be used to improve substrate solubility and modulate enzyme activity.
Temperature: Temperature affects both the reaction rate and the stability of the enzyme. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipase-catalyzed reactions is typically in the range of 30-60°C. mdpi.com
Enzyme Loading: The amount of enzyme used is a critical factor. nih.gov An increase in enzyme concentration generally leads to a higher reaction rate, but beyond a certain point, the increase may not be proportional due to mass transfer limitations or substrate inhibition.
Substrate Molar Ratio: The ratio of the acyl donor (N-CBz-L-valine) to the acyl acceptor (glycerol) is another important parameter to optimize. An excess of one substrate can be used to shift the reaction equilibrium towards product formation.
| Parameter | Optimized Condition | Rationale |
| Enzyme | Novozym 435 | High activity and stability |
| Temperature | 40-50 °C | Balances reaction rate and enzyme stability |
| Solvent | Solvent-free or tert-Butanol | Minimizes environmental impact and improves substrate solubility |
| Enzyme Loading | 5-15% (w/w of substrates) | Optimizes reaction rate while minimizing cost |
| Substrate Molar Ratio | Glycerol in excess | Shifts equilibrium towards product formation |
Enzyme Screening and Engineering for Enhanced Yield and Selectivity
While commercially available lipases like Novozym 435 are effective, screening for other lipases from different microbial sources can lead to the discovery of enzymes with superior activity or selectivity for this specific transformation. Furthermore, protein engineering techniques, such as directed evolution, can be employed to tailor the properties of a lipase to enhance its performance in the synthesis of this compound. unl.pt This can involve improving its thermal stability, altering its substrate specificity, or increasing its catalytic efficiency.
Classical Chemical Synthesis Routes
Classical chemical synthesis provides an alternative to enzymatic methods, often allowing for larger-scale production and the use of a wider range of reaction conditions.
Direct Esterification Techniques
Direct esterification involves the reaction of the carboxylic acid (N-CBz-L-valine) with the alcohol (glycerol), typically in the presence of an acid catalyst. This method is straightforward but can lack the regioselectivity seen in enzymatic synthesis, potentially leading to a mixture of mono-, di-, and tri-acylated glycerol products. mdpi.com To achieve selective synthesis of the 1-O-acylated product, it is often necessary to use a protected form of glycerol, such as 1,2-isopropylideneglycerol (solketal), which has a free primary hydroxyl group. researchgate.net The synthesis would then involve esterification followed by the removal of the protecting group.
The reaction sequence is as follows:
N-CBz-L-valine + 1,2-Isopropylideneglycerol → 1-O-(N-CBz-L-valyl)-2,3-isopropylideneglycerol
1-O-(N-CBz-L-valyl)-2,3-isopropylideneglycerol → this compound
Activation Strategies for Carboxylic Acid Moieties (e.g., Anhydrides, Activated Esters)
To enhance the reactivity of the carboxylic acid and facilitate the esterification process under milder conditions, the carboxylic acid moiety of N-CBz-L-valine can be activated. This involves converting the carboxylic acid into a more reactive derivative.
Acid Anhydrides: The use of the anhydride of N-CBz-L-valine can drive the acylation of glycerol. This method is often used for the N-acylation of amino acids. scielo.org.mx
Activated Esters: The carboxylic acid can be converted into an activated ester (e.g., a p-nitrophenyl ester or an N-hydroxysuccinimide ester). These activated esters are highly reactive towards nucleophiles like the hydroxyl group of glycerol and can facilitate the esterification under mild conditions.
| Activation Method | Reagent | Conditions | Advantage |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous conditions | High reactivity |
| Mixed Anhydride | Isobutyl chloroformate | Low temperature (-15 °C) | Controlled reaction |
| Activated Ester | N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) | Room temperature | Mild conditions, high yield |
Coupling Reagents and Their Influence on Reaction Efficiency
The synthesis of this compound involves the formation of an ester bond between the carboxylic acid of N-CBz-L-valine and a primary hydroxyl group of glycerol. The choice of coupling reagent is critical to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral valine center. Commonly employed reagents for such esterifications are borrowed from peptide synthesis, where efficient amide bond formation is paramount.
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the glycerol hydroxyl group. To suppress racemization and improve efficiency, carbodiimide reactions are almost always performed in the presence of additives like N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (B26582) (HOBt).
More modern and often more efficient coupling reagents include phosphonium and aminium/uronium salts. Phosphonium salts like PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) and PyBrOP® (Bromo-tripyrrolidino-phosphonium hexafluorophosphate) are known for their high reactivity. bachem.com Aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used and are particularly effective for sterically hindered couplings. bachem.com These reagents convert the carboxylic acid into an activated ester in situ, facilitating a rapid and clean reaction. The choice between them often depends on the specific substrates and the need to avoid particular side reactions. For instance, HATU is often preferred for difficult couplings due to its superior reactivity. bachem.com
The efficiency of these reagents is influenced by factors such as reaction time, temperature, and stoichiometry. The selection of the appropriate base, typically a non-nucleophilic amine like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial for the activation step. bachem.comorgsyn.org
Table 1: Comparison of Common Coupling Reagents for Esterification
| Coupling Reagent | Abbreviation | Activator Class | Common Additive | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt, HOSu | Inexpensive, widely used. bachem.com | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | HOBt, HOSu | Forms soluble diisopropylurea (DIU) byproduct, simplifying workup. | Less reactive than DCC. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Phosphonium Salt | None required | High reactivity, good for sterically hindered couplings. bachem.com | Higher cost, produces carcinogenic HMPA as a byproduct in related BOP reagent. bachem.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | None required | Very high reactivity, low racemization, effective for difficult couplings. bachem.com | Higher cost, can react with free amino groups to form guanidinium byproducts. |
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and the solubility of reactants and reagents. For the synthesis of this compound, aprotic solvents are generally preferred to avoid side reactions with the activated carboxylic acid intermediate.
Commonly used solvents include chlorinated hydrocarbons like Dichloromethane (DCM) and polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (B52724). researchgate.net DCM is an excellent solvent for dissolving most organic reactants and reagents and is relatively easy to remove post-reaction due to its low boiling point. orgsyn.org DMF and THF are also effective, particularly for reactants with lower solubility in DCM. The high polarity of DMF can enhance reaction rates, though its high boiling point can make it difficult to remove.
Reaction medium optimization also involves considering the concentration of reactants. High concentrations can favor the desired bimolecular reaction, but may also lead to solubility issues or increased side reactions. The reaction temperature is another key variable; while many coupling reactions proceed efficiently at room temperature, cooling (e.g., to 0 °C) is often employed during the initial activation step to minimize racemization. orgsyn.org
In recent years, there has been a growing interest in "green" solvents to minimize environmental impact. Glycerol itself has been explored as a non-toxic, biodegradable, and recyclable solvent for various organic reactions. unina.itcsic.espreprints.orgpreprints.org While glycerol is a reactant in this specific synthesis, its properties—high polarity, low toxicity, and high boiling point—highlight the trend towards more sustainable reaction media. For the synthesis , however, traditional aprotic organic solvents remain the standard choice to ensure a homogeneous reaction environment and facilitate product isolation.
Table 3: Properties of Solvents for Ester Synthesis
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 39.6 | Good solvent for a wide range of organic compounds, volatile, non-polar aprotic. researchgate.net |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar aprotic, good for dissolving both polar and non-polar compounds. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic, can increase reaction rates, high boiling point. researchgate.net |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic, often used in chromatography for purification. |
| Glycerol | 42.5 | 290 | "Green" solvent, highly polar, protic, high viscosity. unina.itpreprints.org (Reactant in this case). |
Stereoselective Synthesis and Chiral Purity Control
The synthesis of this compound presents a significant stereochemical challenge. The target molecule is chiral, containing a stereocenter from the L-valine residue and a potential stereocenter at the C2 position of the glycerol backbone, leading to the possibility of diastereomers. Controlling the stereochemical outcome is essential for producing a single, well-defined stereoisomer.
Diastereoselective Synthesis through Chiral Auxiliary Strategies
A more common and often more reliable method for controlling stereochemistry is to start with a chiral building block derived from the "chiral pool." For glycerol-based syntheses, readily available chiral precursors include (R)- or (S)-2,3-O-Isopropylideneglycerol (also known as (R)- or (S)-solketal), which are synthesized from D- or L-mannitol. Using enantiopure solketal (B138546) ensures that the glycerol backbone has a defined absolute configuration from the outset. The reaction of, for example, (S)-2,3-O-Isopropylideneglycerol with N-CBz-L-valine under standard coupling conditions will yield a single diastereomer of the protected product. Subsequent deprotection affords the enantiopure 1-O-(N-CBz-L-valyl)-sn-glycerol.
In this substrate-controlled diastereoselective approach, the stereochemistry is dictated by the chiral starting material rather than the reaction conditions. The inherent chirality of the L-valine residue does not typically direct the stereoselectivity at the glycerol moiety, but it is crucial that its own stereocenter remains intact (i.e., no racemization occurs) during the coupling reaction. The use of modern coupling reagents like HATU or additives like HOBt is designed to minimize this risk. bachem.com
Evaluation of Stereochemical Outcome in Synthetic Pathways
Verifying the stereochemical purity of the final product is a critical final step. Several analytical techniques can be employed to determine the enantiomeric or diastereomeric excess of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful methods for separating enantiomers and diastereomers. researchgate.net By developing an appropriate mobile phase, it is possible to resolve the different stereoisomers and quantify their relative amounts.
An alternative HPLC-based method involves the derivatization of the product with a chiral derivatizing agent (CDA). aocs.org The free hydroxyl groups of the product can be reacted with an enantiopure reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane derivatives. These diastereomers can then be separated and quantified using standard, non-chiral HPLC columns (e.g., silica (B1680970) gel). aocs.orgnih.gov The optical purity of the CDA itself is crucial, as impurities can lead to an incorrect assessment of the product's stereochemical purity. chromforum.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents, can also be used to distinguish between enantiomers or diastereomers. These reagents form complexes with the analyte, leading to different chemical shifts for the corresponding protons in different stereoisomers, allowing for their quantification.
Table of Mentioned Compounds
Green Chemistry Principles in Synthesis
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic solvents often used in peptide and ester synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), are facing increasing scrutiny due to their toxicity and environmental persistence. mdpi.comresearchgate.net Consequently, a significant effort has been made to identify and utilize greener alternatives.
Solvent-free reaction systems represent an ideal green chemistry approach, minimizing solvent-related waste and simplifying product purification. nih.govmdpi.com Enzymatic esterification, particularly using lipases, is highly amenable to solvent-free conditions, especially in the synthesis of esters from glycerol and fatty acids. nih.govmdpi.com In the context of this compound synthesis, a solvent-free system would involve the direct reaction of N-CBz-L-valine with a suitable glycerol derivative, catalyzed by an immobilized lipase. rsc.org This approach not only eliminates the need for organic solvents but can also drive the reaction equilibrium towards product formation by allowing for the continuous removal of byproducts like water. rsc.org
When a solvent is necessary to ensure miscibility of reactants or to facilitate the reaction, a range of environmentally benign options are available. These are selected based on their low toxicity, biodegradability, and derivation from renewable resources.
Interactive Table: Comparison of Green Solvents for Ester Synthesis
| Solvent | Key Properties | Application in Ester Synthesis |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. researchgate.net | Has been successfully used in solid-phase peptide synthesis as a replacement for DMF. researchgate.net |
| Cyclopentyl methyl ether (CPME) | High boiling point, low water miscibility, favorable environmental profile. | Investigated as a greener alternative in various organic syntheses. |
| Propylene Carbonate | Biodegradable, low toxicity, high boiling point. mdpi.com | Shown to be a viable green solvent for both solution and solid-phase peptide synthesis. mdpi.com |
| Deep Eutectic Solvents (DESs) | Composed of readily available and biodegradable components, low volatility. | Used in lipase-catalyzed esterification reactions, offering a non-toxic and recyclable medium. mdpi.com |
| Glycerol | Abundant, biodegradable, non-toxic. researchgate.net | Can act as both a reactant and a solvent in the synthesis of its derivatives. researchgate.net |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy generate minimal waste, as the majority of the atoms from the starting materials are incorporated into the final product.
Enzymatic synthesis of this compound via direct esterification exhibits excellent atom economy. The primary reaction involves the condensation of N-CBz-L-valine and glycerol, with water being the only byproduct. This contrasts sharply with many traditional chemical coupling methods that utilize activating agents, leading to the formation of significant amounts of byproducts that must be removed. nih.gov
Reaction efficiency is further enhanced by optimizing reaction conditions to maximize yield and minimize reaction time. In lipase-catalyzed esterifications, parameters such as temperature, substrate molar ratio, and enzyme concentration are crucial. mdpi.comscielo.br For instance, in the enzymatic synthesis of similar esters, optimizing these parameters has led to high conversion rates, often exceeding 90%. mdpi.com
Catalyst Recycling and Immobilization Techniques
The use of catalysts, particularly enzymes, is a cornerstone of green synthesis due to their high specificity and mild reaction conditions. pharmasalmanac.comjocpr.com However, the cost of enzymes can be a significant factor in large-scale production. mdpi.comresearchgate.net Catalyst recycling is therefore essential for the economic and environmental viability of the process.
Various materials have been explored as supports for lipase immobilization, including acrylic resins, silica, and magnetic nanoparticles. pharmasalmanac.commdpi.com The choice of support can influence the stability and activity of the immobilized enzyme. mdpi.com
Interactive Table: Reusability of Immobilized Lipases in Ester Synthesis
| Lipase and Support | Substrates | Number of Cycles | Final Relative Activity (%) |
| Candida antarctica lipase B on acrylic resin (Novozym 435) | Octyl formate synthesis | 6 | ~97% rsc.org |
| Pseudomonas fluorescens lipase on octyl-silica | Butyl butyrate synthesis | Not specified | Maintained activity mdpi.com |
| Rhizomucor miehei lipase on anionic resin (Lipozyme RM IM) | 1,3-Diacylglycerol synthesis | 10 | ~80% nih.gov |
| Candida rugosa lipase on modified polyacrylonitrile fibers | General lipase activity | 15 | ~61% mdpi.com |
These examples demonstrate the high potential for recycling immobilized lipases, a key factor in the sustainable synthesis of compounds like this compound.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a preparative or industrial scale introduces a new set of challenges and considerations. While green chemistry principles provide a strong foundation for a sustainable process, successful scale-up requires careful optimization of process parameters and engineering solutions. jocpr.comjchps.com
One of the primary challenges in scaling up enzymatic reactions is maintaining optimal reaction conditions. researchgate.net In larger reactors, issues such as mass transfer limitations and inefficient mixing can become significant, potentially leading to lower yields and longer reaction times. mdpi.com For solvent-free systems, the increased viscosity of the reaction mixture at a larger scale can exacerbate these problems. fkit.hr
The choice of reactor design is critical. For enzymatic reactions, stirred-tank reactors are common, but packed-bed reactors containing the immobilized enzyme can offer advantages for continuous processing. jocpr.com Continuous flow systems, in general, can lead to reduced waste and improved process control. nih.gov
Water removal is another critical factor in esterification reactions, as its accumulation can shift the equilibrium back towards the reactants, reducing the product yield. nih.govrsc.org On a laboratory scale, this can be managed with desiccants like molecular sieves. mdpi.com However, for preparative synthesis, more scalable methods such as vacuum distillation or azeotropic removal are often necessary. researchgate.net
Finally, downstream processing—the purification of the final product—must be considered from the outset. The high specificity of enzymatic reactions often leads to cleaner reaction mixtures with fewer byproducts, which can simplify purification. researchgate.net However, the separation of the product from unreacted starting materials and the immobilized enzyme at a large scale requires efficient and scalable techniques.
Chemical Reactivity and Transformation Studies of 1 O N Cbz L Valyl Glycerol
Hydrolysis Kinetics and Mechanistic Studies
The ester linkage in 1-O-(N-CBz-L-valyl)glycerol is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The kinetics and mechanisms of these processes are fundamental to determining the compound's stability and degradation pathways under different chemical environments.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a series of reversible steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the glycerol (B35011) moiety result in the formation of N-CBz-L-valine and glycerol.
Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (H₃O⁺).
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original glycerol moiety.
Elimination of the leaving group: The glycerol molecule is eliminated, and a protonated carboxylic acid is formed.
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product (N-CBz-L-valine) and regenerates the acid catalyst.
The rate of this reaction is influenced by the concentration of both the ester and the acid catalyst. Steric hindrance around the ester group can also affect the rate of hydrolysis.
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, often referred to as saponification, is an irreversible process for esters. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt (N-CBz-L-valinate) and glycerol. The final deprotonation of the carboxylic acid by the strong base makes the reaction essentially irreversible.
The mechanism involves the following steps:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon of the ester.
Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination of the leaving group: The glycerol alkoxide is eliminated.
Proton transfer: The alkoxide ion deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and glycerol.
This reaction is typically second order, being first order in both the ester and the hydroxide ion concentration.
Comparison of Hydrolysis Rates under Varying Conditions
The rate of hydrolysis of this compound is significantly influenced by pH, temperature, and the solvent system. Generally, the hydrolysis is slowest at neutral pH and increases at both acidic and basic pH values.
Interactive Data Table: Hydrolysis Rate Constants of Analogous N-Cbz-Amino Acid Esters
| N-Cbz-Amino Acid Ester | Condition | Rate Constant (k) | Temperature (°C) | Reference |
| N-Cbz-Glycine p-nitrophenyl ester | pH 8.0 (Buffer) | 0.023 s⁻¹ | 25 | [Fictional Data] |
| N-Cbz-Alanine methyl ester | 0.1 M NaOH | 0.15 M⁻¹s⁻¹ | 30 | [Fictional Data] |
| N-Cbz-Valine ethyl ester | 0.1 M HCl | 1.2 x 10⁻⁵ s⁻¹ | 50 | [Fictional Data] |
| N-Cbz-Leucine methyl ester | pH 9.0 (Buffer) | 0.08 M⁻¹s⁻¹ | 25 | [Fictional Data] |
Note: The data in this table is illustrative and based on general knowledge of ester hydrolysis. Specific experimental data for this compound is required for precise comparison.
Selective Derivatization of Free Hydroxyl Groups on Glycerol Backbone
The glycerol backbone of this compound possesses two free hydroxyl groups at the C-2 and C-3 positions. These hydroxyl groups offer sites for further chemical modification, allowing for the synthesis of more complex and potentially functionalized molecules. The regioselective derivatization of these hydroxyl groups is a key challenge and area of interest.
Regioselective Acylation and Alkylation
The two remaining hydroxyl groups on the glycerol backbone can be selectively acylated or alkylated. The primary hydroxyl group at the C-3 position is generally more reactive than the secondary hydroxyl group at the C-2 position due to less steric hindrance. This difference in reactivity can be exploited to achieve regioselective functionalization.
Acylation: Acylation can be achieved using various acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the acylating agent, and the nature of the base), it is often possible to selectively acylate the primary hydroxyl group.
Alkylation: Similarly, selective alkylation of the primary hydroxyl group can be achieved using alkyl halides or other alkylating agents under basic conditions. The choice of base and solvent can significantly influence the regioselectivity of the reaction.
The following table summarizes typical conditions and outcomes for the regioselective acylation and alkylation of 1-monoglycerides, which serve as a model for the reactivity of this compound.
Interactive Data Table: Regioselective Acylation and Alkylation of 1-Monoglycerides
| Substrate | Reagent | Catalyst/Base | Solvent | Major Product | Yield (%) | Reference |
| 1-Monostearin | Acetic Anhydride | Pyridine | Dichloromethane | 1-Stearoyl-3-acetyl-glycerol | >90 | [Fictional Data] |
| 1-Monoolein | Benzyl (B1604629) Bromide | NaH | THF | 1-Oleoyl-3-benzyl-glycerol | ~85 | [Fictional Data] |
| 1-Monopalmitin | Stearoyl Chloride | DMAP | Chloroform (B151607) | 1-Palmitoyl-3-stearoyl-glycerol | >95 | [Fictional Data] |
Note: This data is based on general procedures for 1-monoglycerides and serves as an illustrative guide. Specific optimization would be required for this compound.
Etherification and Silylation Reactions
Etherification: The formation of ether linkages at the free hydroxyl positions can be accomplished through reactions such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Similar to acylation and alkylation, the primary hydroxyl group is expected to be more reactive, allowing for regioselective etherification under controlled conditions.
Silylation: The hydroxyl groups can also be protected or derivatized by converting them into silyl (B83357) ethers. Silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are commonly used in the presence of a base like imidazole (B134444) or triethylamine. The steric bulk of the silylating agent can be used to control the regioselectivity, with bulkier silyl groups favoring reaction at the less sterically hindered primary hydroxyl group.
Formation of Phospholipid Analogues and Other Glycerolipid Derivatives
The free hydroxyl groups on the glycerol backbone of this compound are primary sites for derivatization to generate a diverse array of glycerolipid derivatives, including analogues of phospholipids. The synthesis of these complex lipids typically involves the phosphorylation of one of the free hydroxyls, followed by the introduction of a head group.
The general approach to synthesizing phospholipid analogues from 1-O-aminoacyl-glycerol derivatives involves a multi-step process. Initially, one of the remaining free hydroxyl groups of the glycerol moiety is selectively protected to ensure regioselectivity in the subsequent phosphorylation step. Following this, the unprotected hydroxyl group is reacted with a phosphorylating agent, such as phosphorus oxychloride, followed by the addition of a head group like choline (B1196258) or ethanolamine. The final steps involve the removal of the temporary protecting group from the glycerol and the CBz group from the valine residue, if desired.
Enzymatic approaches have also been explored for the selective acylation of glycerol with protected amino acids, which can serve as precursors to these phospholipid analogues. For instance, proteases and lipases have been utilized to catalyze the selective acylation of one of the primary hydroxyl groups of glycerol with Nα-protected amino acids. While this method has been demonstrated for Nα-acetyl-L-aminoacyl glycerol derivatives, the principle can be extended to N-CBz-protected amino acids like L-valine.
Table 1: Key Steps in the Synthesis of Phospholipid Analogues from this compound
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Selective Protection | Trityl chloride, DMAP, pyridine | To differentiate the remaining free hydroxyl groups on the glycerol backbone. |
| 2 | Phosphorylation | Phosphorus oxychloride, followed by head group (e.g., choline tosylate) | Introduction of the phosphate (B84403) and head group to form the phosphodiester linkage. |
| 3 | Deprotection | Mild acidic conditions (for trityl group) | Removal of the temporary protecting group from the glycerol moiety. |
| 4 | Final Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C) | Removal of the N-CBz protecting group to yield the final phospholipid analogue. |
Modifications at the N-CBz Protecting Group
The carbobenzyloxy (CBz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. Its stability under various conditions and its susceptibility to specific cleavage methods make it a valuable tool in the synthesis of complex molecules derived from this compound.
Cleavage Mechanisms of the Carbobenzyloxy (CBz) Group
The most common and mildest method for the removal of the CBz group is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The mechanism involves the hydrogenolysis of the benzylic C-O bond, which results in the formation of toluene (B28343) and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine of the valine residue and carbon dioxide.
Alternative methods for CBz cleavage exist and can be employed when catalytic hydrogenation is not feasible, for instance, in the presence of other functional groups susceptible to reduction. These methods include the use of strong acids such as HBr in acetic acid, or Lewis acids. However, these conditions are harsher and may not be compatible with the ester linkage in this compound.
Transamination and Substitution Reactions at the Nitrogen Atom
While the primary role of the CBz group is protection, its presence allows for specific chemical manipulations. Direct transamination or substitution at the nitrogen atom of the CBz-protected valine is not a common reaction, as the nitrogen is part of a stable carbamate (B1207046) linkage. However, upon cleavage of the CBz group, the newly exposed primary amine of the valine residue becomes a reactive site for such transformations.
Reactions Involving the Valine Residue
The valine residue, once deprotected, offers a reactive handle for further molecular elaboration, enabling the synthesis of more complex peptide-lipid structures.
Peptide Coupling with the Free Carboxyl Group of Valine (Post-CBz Removal)
This section heading appears to contain a conceptual error. The valine in this compound is attached to the glycerol via an ester linkage involving its carboxyl group. Therefore, after the removal of the CBz group, the resulting 1-O-(L-valyl)glycerol has a free amino group, not a free carboxyl group. Peptide coupling would thus proceed through this N-terminus.
Introduction of Other Amino Acids or Peptidic Fragments
Following the removal of the CBz protecting group to yield 1-O-(L-valyl)glycerol, the exposed primary amine of the valine residue serves as a nucleophile for the formation of a new peptide bond. Standard peptide coupling reagents can be employed to attach additional amino acids or peptide fragments to this N-terminus.
The coupling reaction involves the activation of the carboxyl group of the incoming amino acid (which is typically N-protected) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The activated amino acid is then reacted with the free amino group of the 1-O-(L-valyl)glycerol to form a new amide bond, thereby elongating the peptide chain. This process can be repeated to build a desired peptide sequence attached to the glycerol backbone.
Table 2: Reagents for Peptide Coupling with 1-O-(L-valyl)glycerol
| Coupling Reagent | Additive | Base | Solvent | Key Characteristics |
| DCC | HOBt or NHS | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Dimethylformamide (DMF) | High reactivity; formation of insoluble dicyclohexylurea (DCU) byproduct. |
| EDC | HOBt or NHS | DIPEA | DCM or DMF | Water-soluble carbodiimide; byproduct is also water-soluble, facilitating purification. |
| HATU | None required | DIPEA | DMF | Highly efficient coupling reagent, particularly for hindered amino acids. |
| HBTU | HOBt | DIPEA | DMF | Common and effective coupling reagent with good yields. |
Advanced Analytical and Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1-O-(N-CBz-L-valyl)glycerol, various NMR experiments would be employed to confirm the covalent framework and ascertain its stereochemistry.
One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in the characterization process. These experiments verify the successful coupling of the N-CBz-L-valine moiety to the glycerol (B35011) backbone and the presence of all expected functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons: The five protons of the benzyloxycarbonyl (CBz) group would typically appear as a multiplet in the aromatic region, around 7.3 ppm.
CBz Methylene Protons: The two protons of the CH₂ group in the CBz moiety would likely resonate as a singlet or an AB quartet around 5.1 ppm.
Valine Protons: The α-proton of the valine residue would be observed as a doublet of doublets around 4.2 ppm, coupled to the adjacent NH and β-protons. The β-proton, a multiplet, would be found further upfield, around 2.1 ppm. The two diastereotopic methyl groups of the isopropyl side chain would appear as distinct doublets around 0.9-1.0 ppm.
Glycerol Protons: The protons on the glycerol backbone would present a more complex pattern due to diastereotopicity and coupling. The protons of the CH₂ group attached to the ester oxygen (C1) would be downfield, likely in the range of 4.1-4.3 ppm. The central CH proton (C2) would appear as a multiplet around 3.9 ppm, and the terminal CH₂OH protons (C3) would be observed around 3.6-3.7 ppm.
Amide and Hydroxyl Protons: The NH proton of the carbamate (B1207046) and the OH protons of the glycerol moiety would appear as broad singlets, with their chemical shifts being dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl Carbons: The carbonyl carbons of the ester and the carbamate would resonate at the downfield end of the spectrum, typically between 170 and 156 ppm.
Aromatic Carbons: The carbons of the phenyl ring in the CBz group would appear in the 127-136 ppm region.
CBz Methylene Carbon: The CH₂ carbon of the CBz group would be expected around 67 ppm.
Valine Carbons: The α-carbon would be observed around 59 ppm, the β-carbon around 31 ppm, and the methyl carbons around 19 ppm.
Glycerol Carbons: The C1 carbon, being attached to the ester oxygen, would be the most downfield of the glycerol carbons, around 66 ppm. The C2 and C3 carbons would be expected around 70 ppm and 63 ppm, respectively.
A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CBz-Aromatic | ~7.3 (m, 5H) | ~127-136 |
| CBz-CH₂ | ~5.1 (s, 2H) | ~67 |
| Val-NH | broad | - |
| Val-α-CH | ~4.2 (dd) | ~59 |
| Val-β-CH | ~2.1 (m) | ~31 |
| Val-γ-CH₃ | ~0.9-1.0 (d, 6H) | ~19 |
| Gly-CH₂ (C1) | ~4.1-4.3 (m, 2H) | ~66 |
| Gly-CH (C2) | ~3.9 (m, 1H) | ~70 |
| Gly-CH₂ (C3) | ~3.6-3.7 (m, 2H) | ~63 |
| Gly-OH | broad | - |
| C=O (Ester) | - | ~172 |
| C=O (Carbamate) | - | ~156 |
Interactive Data Table: Expected NMR Shifts for this compound Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for gaining insights into the molecule's conformation.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. It would be used to trace the connectivity within the valine and glycerol spin systems. For instance, cross-peaks would be observed between the α-H and β-H of valine, and between the protons on adjacent carbons of the glycerol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. A key correlation would be expected between the C1 protons of the glycerol moiety and the ester carbonyl carbon of the valine residue, definitively confirming the site of esterification.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the preferred conformation of the molecule in solution, for example, the relative orientation of the valine side chain with respect to the glycerol backbone.
Since the starting material is L-valine, the product is expected to be enantiomerically pure. However, to confirm the absence of racemization during the synthesis, chiral NMR spectroscopy can be employed. The use of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent can induce chemical shift non-equivalence for the enantiomers, allowing for the determination of the enantiomeric excess by integrating the corresponding signals in the ¹H NMR spectrum.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity. For this compound (C₁₈H₂₇NO₆), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Expected HRMS Data:
Molecular Formula: C₁₈H₂₇NO₆
Calculated Monoisotopic Mass: 353.1838
Expected [M+H]⁺: 354.1911
Expected [M+Na]⁺: 376.1730
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information.
For this compound, characteristic fragmentation patterns would be expected:
Loss of the CBz group: A common fragmentation pathway for N-CBz protected amino acids is the loss of the benzyloxycarbonyl group or parts of it (e.g., loss of benzyl (B1604629) alcohol or toluene).
Cleavage of the ester bond: Fragmentation at the ester linkage would lead to ions corresponding to the N-CBz-L-valine moiety and the glycerol backbone.
Fragmentation of the glycerol backbone: Dehydration (loss of H₂O) from the glycerol unit is a likely fragmentation pathway.
Fragmentation of the valine side chain: Loss of the isopropyl group from the valine residue could also be observed.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing further confirmation of the structure.
A hypothetical fragmentation table is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 354.19 ([M+H]⁺) | 262.14 | [M+H - C₇H₈]⁺ (Loss of toluene) |
| 354.19 ([M+H]⁺) | 252.12 | [M+H - C₇H₈O]⁺ (Loss of benzyl alcohol) |
| 354.19 ([M+H]⁺) | 208.10 | [N-CBz-L-valine - H₂O+H]⁺ |
| 354.19 ([M+H]⁺) | 92.05 | [C₇H₈]⁺ (Toluene) |
Interactive Data Table: Hypothetical MS/MS Fragmentation of this compound
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. Due to the compound's non-volatile and polar nature, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.
Electrospray Ionization (ESI-MS): This is the most common MS technique for this type of molecule. In positive ion mode, the compound readily forms protonated molecules [M+H]⁺. It is also common to observe adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which can aid in confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the unambiguous determination of the elemental formula.
Tandem mass spectrometry (MS/MS) experiments on the precursor ions reveal characteristic fragmentation patterns that confirm the compound's structure. Key fragmentations include:
Loss of the CBz group: Cleavage of the benzylic C-O bond can result in the loss of toluene (B28343) (C₇H₈, 92 Da) or the benzyl group (C₇H₇, 91 Da).
Ester and Amide Bond Cleavage: Fragmentation can occur at the ester linkage connecting the valine and glycerol moieties or at the amide bond of the carbamate.
Glycerol Backbone Fragmentation: Sequential loss of water molecules (H₂O, 18 Da) from the glycerol backbone is a common fragmentation pathway for glycerolipids. nih.govmdpi.com
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another suitable soft ionization technique, particularly for verifying molecular weight with high sensitivity. The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. Similar to ESI, MALDI typically produces singly charged ions like [M+H]⁺ and [M+Na]⁺. It is less prone to in-source fragmentation than ESI, often yielding cleaner spectra dominated by the molecular ion.
The table below summarizes the expected ionic species in the mass spectrum of this compound (Molecular Formula: C₁₆H₂₃NO₆, Molecular Weight: 325.35 g/mol ).
| Ion Species | Formula | Expected m/z (monoisotopic) | Ionization Mode | Technique |
| Protonated Molecule | [C₁₆H₂₃NO₆ + H]⁺ | 326.1598 | Positive | ESI, MALDI |
| Sodium Adduct | [C₁₆H₂₃NO₆ + Na]⁺ | 348.1417 | Positive | ESI, MALDI |
| Ammonium Adduct | [C₁₆H₂₃NO₆ + NH₄]⁺ | 343.1863 | Positive | ESI |
| Deprotonated Molecule | [C₁₆H₂₃NO₆ - H]⁻ | 324.1453 | Negative | ESI |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound. The presence of hydroxyl, amine, ester, and carbamate groups gives rise to a complex but highly characteristic spectrum. The positions of certain bands, particularly for N-H and O-H stretching, can provide insights into intermolecular and intramolecular hydrogen bonding. nih.gov
Key vibrational bands expected in the IR spectrum are detailed in the following table. The broadness of the O-H and N-H peaks is indicative of hydrogen bonding, which is prevalent in this molecule due to the presence of donor (O-H, N-H) and acceptor (C=O, O-H) sites.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Description |
| 3500 - 3200 | O-H (Alcohol) | Stretching | Broad peak indicating the two free hydroxyl groups on the glycerol backbone, involved in hydrogen bonding. researchgate.netnist.gov |
| 3400 - 3300 | N-H (Amide) | Stretching | Sharp to medium peak from the carbamate N-H group. chemicalbook.com |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Peaks corresponding to the C-H bonds of the benzene (B151609) ring in the CBz group. |
| 3000 - 2850 | C-H (Aliphatic) | Stretching | Peaks from the valyl and glycerol alkyl C-H bonds. |
| ~1740 | C=O (Ester) | Stretching | Strong, sharp peak for the ester carbonyl linking valine to glycerol. libretexts.org |
| ~1690 | C=O (Carbamate) | Stretching | Strong, sharp peak for the carbamate carbonyl of the CBz protecting group. libretexts.org |
| 1600 - 1450 | C=C (Aromatic) | Stretching | Peaks associated with the benzene ring. |
| ~1250 | C-O (Ester/Carbamate) | Stretching | Strong peak from the C-O single bonds adjacent to the carbonyls. |
| ~1050 | C-O (Alcohol) | Stretching | Strong peak from the C-O bonds of the glycerol hydroxyl groups. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an essential technique for studying chiral molecules like this compound. The molecule possesses two primary sources of chirality: the α-carbon of the L-valine residue and the C2 carbon of the glycerol backbone.
CD spectroscopy is applied to:
Confirm Stereochemical Integrity: The technique can rapidly confirm that the L-valine precursor has not undergone racemization during synthesis. The CD spectrum of the L-enantiomer will be a mirror image of the spectrum of the D-enantiomer. researchgate.net
Analyze Solution-State Conformation: The chromophores in the molecule, particularly the phenyl ring and the two carbonyl groups of the CBz-valyl moiety, are in a chiral environment. The resulting CD signals are highly sensitive to the local conformation of the molecule in solution. nih.govresearchgate.net While not forming a traditional secondary structure like a peptide, the relative orientation of these chromophores, influenced by solvent and temperature, can be probed.
For the CBz-protected amino acid moiety, characteristic Cotton effects are typically observed in the far-UV (200-250 nm) and near-UV (250-280 nm) regions, corresponding to the amide and aromatic electronic transitions, respectively.
Chromatographic Methods for Purity Assessment and Isolation of Isomers
Chromatography is the cornerstone for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity and performing quantitative analysis of the title compound. The benzyloxycarbonyl (CBz) group contains a phenyl ring, which acts as an excellent chromophore for UV detection, typically at wavelengths between 210 nm and 265 nm. tcichemicals.com
A typical HPLC method would involve a C18 stationary phase with a gradient elution mobile phase, such as water and acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. nih.govnih.gov The method can be validated to quantify the compound in various samples and to detect and quantify any impurities. nih.gov
Example HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This compound itself is not sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC). researchgate.netchromforum.org However, GC can be used for its analysis following a chemical derivatization step to create a more volatile analog. phenomenex.blogsemanticscholar.org
The most common derivatization strategy for molecules containing free hydroxyl groups is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the two free hydroxyl groups on the glycerol backbone into trimethylsilyl (B98337) (TMS) ethers. unina.itwiley.com The resulting silylated derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. This approach can be useful for detecting the compound in complex matrices where the selectivity of GC is advantageous. nih.gov
Chiral HPLC is a critical technique for assessing the enantiomeric purity of the compound. It is used to separate the desired L-valine diastereomer from the corresponding D-valine diastereomer, which could be present as an impurity from the starting materials or arise from racemization during the synthesis. rsc.orgrsc.org
The separation is achieved using a chiral stationary phase (CSP). For N-protected amino acids and their esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly effective. yakhak.orgresearchgate.netresearchgate.net
Separation typically occurs under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). researchgate.net The differential interaction of the enantiomers with the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification. Macrocyclic antibiotic phases, such as those based on teicoplanin or ristocetin, have also proven effective for separating N-CBz amino acid derivatives in reversed-phase or polar organic modes. mst.edunih.govsigmaaldrich.com
Advanced Preparative Chromatography Techniques
For the purification and isolation of this compound, advanced preparative chromatography techniques would be essential. Based on the purification of analogous compounds, a combination of methods would likely be employed to achieve high purity.
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful tool for the separation of complex mixtures and the purification of specific compounds. For a molecule like this compound, reversed-phase HPLC would be a probable method of choice. A non-polar stationary phase (such as C18) would be used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The gradient and flow rate would be optimized to achieve the best separation from any unreacted starting materials or byproducts.
Column Chromatography: On a larger scale, traditional column chromatography using silica (B1680970) gel as the stationary phase is a common and effective purification method. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane, would likely be used to elute the compound from the column, separating it based on its polarity.
Hypothetical Preparative Chromatography Parameters:
| Parameter | Preparative HPLC | Column Chromatography |
| Stationary Phase | C18 silica gel | Silica gel 60 Å |
| Mobile Phase | Acetonitrile/Water gradient | Ethyl acetate/Hexane gradient |
| Detection | UV at 254 nm | Thin-Layer Chromatography (TLC) |
This table represents a hypothetical purification strategy based on common practices for similar N-protected amino acid esters and is not based on published experimental data for this specific compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if crystals available)
X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. To perform this analysis on this compound, single crystals of high quality would first need to be grown. This is often a challenging step, requiring the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
If suitable crystals were obtained, the diffraction pattern of X-rays passing through the crystal would be analyzed to generate a three-dimensional electron density map of the molecule. This map would reveal the precise spatial arrangement of each atom, confirming the L-configuration of the valine moiety and the stereochemistry at the glycerol backbone. Furthermore, it would provide valuable information on intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While crystal structures of various N-CBz-L-valine derivatives exist, a specific structure for this compound is not currently available in crystallographic databases. The analysis of related structures can offer insights into the likely bond angles, lengths, and conformational preferences of the N-CBz-L-valyl group.
In-Depth Analysis of this compound Reveals Gaps in Current Biochemical Research
A thorough investigation into the biochemical and molecular interactions of the chemical compound this compound indicates a significant lack of published research data. Despite extensive searches of scientific literature and databases for specific in vitro and mechanistic studies, no detailed findings are available for this particular molecule. The requested analysis, focusing on its interaction with hydrolases and lipid membranes, cannot be completed due to the absence of primary research on this compound.
The intended scope of this article was to provide a comprehensive overview based on the following structure:
Biochemical and Molecular Interaction Studies (In Vitro and Mechanistic Focus) 5.1. Substrate Specificity and Recognition by Hydrolases 5.1.1. Enzymatic Hydrolysis by Esterases and Lipases (In Vitro Kinetic Analysis) 5.1.2. Structure-Activity Relationships for Enzyme Substrate Recognition (Excluding Clinical Outcomes) 5.1.3. Elucidation of Enzyme Active Site Interactions through Molecular Docking (In Silico) 5.2. Interactions with Lipid Bilayers and Membrane Mimics (In Vitro Mechanistic Studies) 5.2.1. Incorporation into Model Membranes (e.g., Liposomes, Micelles) 5.2.2. Influence on Membrane Fluidity and Phase Behavior
However, no specific data, such as kinetic parameters for enzymatic hydrolysis, structure-activity relationship studies, molecular docking models, or experimental results on its interaction with model membranes, could be located for this compound.
While general principles of enzyme kinetics and lipid membrane interactions are well-established for related classes of molecules like acylglycerols and N-protected amino acids, applying this general knowledge to generate specific, scientifically accurate data for this compound would be speculative and would not meet the standards of a factual scientific article. The creation of data tables, as requested, is impossible without experimental results from peer-reviewed studies.
This highlights a specific gap in the current body of scientific literature. While the synthesis of such a compound is feasible, its biochemical properties and molecular interactions have not been a subject of published research. Therefore, the detailed sections and subsections of the proposed article remain unaddressed pending future investigation by the scientific community.
Biochemical and Molecular Interaction Studies in Vitro and Mechanistic Focus
Interactions with Lipid Bilayers and Membrane Mimics (In Vitro Mechanistic Studies)
Mechanistic Insights into Passive Diffusion across Model Membranes
The passive diffusion of a molecule across a lipid bilayer is fundamentally governed by its physicochemical properties, primarily its lipophilicity and size. For 1-O-(N-CBz-L-valyl)glycerol, a compound characterized by the presence of a bulky, hydrophobic N-benzyloxycarbonyl (CBz) protecting group, a lipophilic valine side chain, and a polar glycerol (B35011) backbone, its ability to passively traverse a model membrane is a balance of these features.
The process of passive diffusion for an amphipathic molecule like this compound can be conceptualized as a multi-step process:
Partitioning: The molecule first partitions from the aqueous phase into the headgroup region of the lipid bilayer.
Translocation: It then moves through the hydrophobic acyl chain core of the membrane.
Desolvation: Finally, it desolvates from the membrane and enters the aqueous phase on the other side.
The rate-limiting step for this process is typically the translocation through the highly ordered and nonpolar core of the membrane. The flexibility of the glycerol backbone and the valine side chain may allow the molecule to adopt a conformation that minimizes the exposure of its polar groups to the hydrophobic interior of the membrane, thereby facilitating its passage.
To illustrate the influence of lipophilicity on membrane permeability, the following table presents hypothetical permeability coefficients for compounds with varying LogP values, based on general observations for small molecules crossing artificial lipid membranes.
Table 1: Hypothetical Permeability Coefficients of Structurally Related Compounds Across a Model Phospholipid Bilayer
| Compound | Predicted LogP | Hypothetical Permeability Coefficient (cm/s) |
|---|---|---|
| Glycerol | -1.8 | 1 x 10-6 |
| L-Valine | -2.26 | 5 x 10-7 |
| N-CBz-L-valine | 1.9 | 2 x 10-5 |
| This compound | ~2.5 (Estimated) | 5 x 10-5 (Estimated) |
Note: The data in this table is hypothetical and serves to illustrate the expected trend based on the principles of passive diffusion. The LogP for this compound is an estimate based on its structure.
Role as a Precursor in In Vitro Biosynthetic Pathways (Hypothetical)
While this compound is a synthetic molecule, its structure as a glycerol-amino acid conjugate suggests potential, hypothetical roles as a precursor in in vitro biosynthetic pathways when exposed to cellular extracts or purified enzymes.
In a hypothetical in vitro scenario, cellular enzymes could catalyze the transformation of this compound into several other metabolites. The most probable enzymatic modifications would involve the hydrolysis of the ester or carbamate (B1207046) bonds, or the removal of the N-CBz protecting group.
Esterase Activity: Cellular esterases, which are abundant in many cell types, could hydrolyze the ester linkage between the N-CBz-L-valine and the glycerol backbone. This would release N-CBz-L-valine and glycerol.
Carboxypeptidase Activity: Certain carboxypeptidases or other proteases might recognize the C-terminal valine residue and cleave the carbamate bond, though this is less likely given the presence of the CBz group.
Debenzyloxycarbonylation: Specific enzymes, known as Cbz-deprotecting enzymes, have been identified in microorganisms. While not typically present in mammalian cells, if introduced into an in vitro system, they could selectively remove the N-CBz group to yield 1-O-(L-valyl)glycerol.
The following table outlines the hypothetical enzymatic conversions of this compound in an in vitro setting.
Table 2: Hypothetical In Vitro Enzymatic Conversion of this compound
| Enzyme Class (Hypothetical) | Substrate | Potential Products |
|---|---|---|
| Esterase | This compound | N-CBz-L-valine + Glycerol |
| Cbz-deprotecting enzyme | This compound | 1-O-(L-valyl)glycerol + Toluene (B28343) + CO2 |
| Amidohydrolase | This compound | (less likely) |
The enzymatic pathways that might utilize glycerol-amino acid conjugates are of significant interest in understanding lipid and amino acid metabolism. In a hypothetical context, if 1-O-(L-valyl)glycerol were produced from the deprotection of this compound, it could potentially serve as a substrate for various enzymes.
Lipases: Lipases could recognize the ester bond and hydrolyze 1-O-(L-valyl)glycerol to L-valine and glycerol.
Kinases: Glycerol kinases could phosphorylate the free hydroxyl groups of the glycerol moiety, leading to a phosphorylated derivative. This could potentially channel the glycerol backbone into glycolysis or gluconeogenesis.
Acyltransferases: The free hydroxyl groups of the glycerol backbone could also be targets for acyltransferases, which would attach fatty acids to form more complex lipids.
The investigation of these hypothetical pathways could be conducted using cell-free extracts or purified enzymes, with the products being identified by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Mechanistic Studies of Cellular Uptake (Excluding In Vivo Efficacy)
The entry of this compound into cells is a critical first step for any potential biological activity. At the molecular level, this uptake can occur via passive diffusion or be mediated by membrane transport proteins.
As discussed in section 5.2.3, the lipophilic nature of this compound suggests that it is likely to cross cell membranes via passive diffusion. In cell culture models, such as Caco-2 cells (a human colon adenocarcinoma cell line that forms a polarized monolayer), the rate of passive diffusion can be quantified by measuring the appearance of the compound on the basolateral side after its addition to the apical side.
The rate of passive diffusion would be expected to be concentration-dependent and not saturable at high concentrations. It would also be largely independent of temperature, in contrast to active transport processes. The presence of the N-CBz group is anticipated to significantly enhance the rate of passive diffusion compared to its unprotected counterpart, 1-O-(L-valyl)glycerol.
While passive diffusion is a likely mechanism of uptake, the presence of an amino acid (valine) and a glycerol moiety raises the possibility of involvement of membrane transporters. Several families of solute carriers (SLCs) are responsible for the transport of amino acids and other small molecules across the cell membrane.
Amino Acid Transporters: The L-valine component of the molecule could be recognized by amino acid transporters. For example, the large neutral amino acid transporter (LAT1/SLC7A5) is a well-known transporter for large, neutral amino acids, and it has been shown to transport some amino acid derivatives. However, the bulky N-CBz group might sterically hinder the binding of the molecule to the transporter's active site.
Peptide Transporters: Although not a peptide, the structural similarity of the valine moiety to a dipeptide could hypothetically allow for interaction with peptide transporters like PEPT1 (SLC15A1), though this is less probable.
Organic Anion/Cation Transporters: Depending on the experimental conditions and the potential for ionization of the molecule, it could also be a substrate for organic anion transporters (OATs) or organic cation transporters (OCTs).
To investigate the potential for transporter-mediated uptake, experiments in cell culture models would involve competition assays. In these assays, the uptake of radiolabeled this compound would be measured in the presence of known substrates of specific transporters. A reduction in the uptake of the labeled compound in the presence of a competitor would suggest that both molecules are transported by the same carrier protein.
The following table presents hypothetical data from a cellular uptake study in a cell line expressing various transporters, illustrating how the involvement of specific transporters could be assessed.
Table 3: Hypothetical Cellular Uptake of [14C]-1-O-(N-CBz-L-valyl)glycerol in a Transporter-Expressing Cell Line
| Condition | Uptake Rate (pmol/mg protein/min) | % Inhibition |
|---|---|---|
| Control | 15.2 | - |
| + L-Leucine (LAT1 substrate) | 12.8 | 15.8% |
| + Gly-Sar (PEPT1 substrate) | 14.9 | 2.0% |
| + Probenecid (OAT inhibitor) | 15.1 | 0.7% |
Note: This data is hypothetical and for illustrative purposes. A significant inhibition by a known substrate would suggest the involvement of the corresponding transporter in the uptake of this compound.
Protein Binding Studies (In Vitro)
Affinity for Specific Receptors or Carrier Proteins
No information is available in the public domain regarding the affinity of this compound for any specific receptors or carrier proteins.
Ligand-Protein Interaction Profiling
There are no published studies that provide a ligand-protein interaction profile for this compound.
Computational Chemistry and Theoretical Investigations
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of 1-O-(N-CBz-L-valyl)glycerol, arising from its rotatable bonds in the glycerol (B35011) backbone, the valine side chain, and the N-carbobenzyloxy (CBz) protecting group, results in a complex conformational space. Molecular mechanics and dynamics simulations are essential for exploring this landscape.
Energy minimization techniques are employed to identify stable, low-energy conformations of the molecule. These methods systematically adjust the geometry of the molecule to locate energy minima on its potential energy surface. For a molecule with the conformational flexibility of this compound, a simple minimization is insufficient. Therefore, conformational searching algorithms are utilized to explore the various rotational possibilities of the key dihedral angles.
| Dihedral Angle | Atoms Involved | Description | Expected Rotamers |
|---|---|---|---|
| φ (phi) | C-N-Cα-C' | Rotation around the N-Cα bond of the valine backbone | Typically restricted to specific regions of the Ramachandran plot |
| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond of the valine backbone | Influences the orientation of the ester linkage to glycerol |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation of the valine side chain | gauche(+), trans, gauche(-) |
| θ1 (theta1) | Cα-C'-O-C1(gly) | Rotation around the ester C'-O bond | trans (planar ester group favored) |
| θ2 (theta2) | C'-O-C1(gly)-C2(gly) | Rotation around the O-C1 bond of the glycerol backbone | Defines the orientation of the amino acid moiety relative to the glycerol |
| θ3 (theta3) | O-C1(gly)-C2(gly)-C3(gly) | Rotation around the C1-C2 bond of the glycerol backbone | gauche, trans |
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound over time, explicitly accounting for the influence of the surrounding environment, such as solvent molecules. researchgate.net Simulations in different solvents are crucial for understanding how polarity and hydrogen bonding capabilities of the medium affect the molecule's preferred shapes.
In a polar protic solvent like water or methanol, the molecule is expected to adopt conformations that maximize hydrogen bonding between its polar groups (ester carbonyl, amide, hydroxyl groups) and the solvent. researchgate.netnih.govdntb.gov.ua The hydrophobic moieties, such as the valine isopropyl group and the benzyl (B1604629) group of the CBz protector, may cluster together in an effect driven by hydrophobic interactions. njit.edu
Conversely, in a non-polar aprotic solvent like chloroform (B151607) or mesitylene, the molecule would likely favor intramolecular hydrogen bonds, leading to more compact structures. nih.gov The solvent's influence is significant, as studies on glycerol have shown that its rotational isomerism changes remarkably when the solvent is switched from water to DMSO or DMF. nih.gov
| Parameter | Description / Example Value |
|---|---|
| Force Field | AMBER, CHARMM, GROMOS |
| Solvent Model | TIP3P (for water), OPLS-AA (for organic solvents) |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns - 1 µs |
| Time Step | 2 fs |
Analysis of the simulation trajectories would involve calculating properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. It would be expected that the terminal C3-OH of the glycerol and the benzyl group would show higher RMSF values, indicating greater mobility.
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound compared to molecular mechanics. nih.govresearchgate.net These methods are invaluable for predicting spectroscopic properties and investigating reaction mechanisms.
Quantum calculations can determine a range of electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can offer insights into the molecule's reactivity. The HOMO is typically localized on electron-rich areas, while the LUMO is on electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Furthermore, these calculations can predict spectroscopic data. nih.gov For instance, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) spectra, helping to assign specific peaks to the corresponding molecular motions (e.g., C=O stretching of the ester and amide, O-H stretching of the glycerol). superfri.org Similarly, the calculation of nuclear magnetic shielding tensors can predict NMR chemical shifts (¹H and ¹³C), which are crucial for structural elucidation. nih.gov
| Property | Hypothetical Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 D | Indicates a moderately polar molecule |
| IR Freq. (Amide C=O) | 1670 cm⁻¹ | Corresponds to the amide I band |
| IR Freq. (Ester C=O) | 1735 cm⁻¹ | Corresponds to the ester carbonyl stretch |
| ¹³C NMR Shift (Ester C=O) | 171 ppm | Chemical shift for the ester carbonyl carbon |
Quantum chemical methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The calculated energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For the synthesis of this compound, a common route is the esterification of N-CBz-L-valine with a protected glycerol derivative. Computational modeling could investigate the detailed mechanism of this reaction, for example, by modeling the tetrahedral intermediate formed during nucleophilic acyl substitution.
The hydrolysis of the ester bond is another critical reaction pathway to investigate. Computational studies can model both acid-catalyzed and base-catalyzed hydrolysis mechanisms. These calculations would identify the key transition states and intermediates, providing a detailed understanding of the factors controlling the stability of the ester linkage. nih.gov Such studies are crucial for understanding the compound's degradation profile. rsc.org
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions (Hypothetical)
To explore the potential biological activity of this compound, molecular docking and simulation studies can be performed. arxiv.org As the molecule is a monoacylglycerol derivative of an amino acid, a logical hypothetical target would be an enzyme that processes lipids, such as a lipase (B570770) or an esterase. nih.gov
A hypothetical docking study could be conducted using the crystal structure of a bacterial monoacylglycerol lipase (bMGL). nih.gov The first step involves preparing the ligand (this compound) by generating a low-energy 3D conformation. The receptor (the enzyme) is also prepared, typically by removing water molecules and adding hydrogen atoms.
The docking algorithm then systematically places the ligand into the enzyme's active site in numerous possible orientations and conformations, scoring each "pose" based on a scoring function that estimates the binding affinity. The best-scoring poses represent the most likely binding modes.
Analysis of the top-ranked binding pose would reveal specific molecular interactions between the ligand and the amino acid residues of the enzyme's active site. nih.gov Key interactions would likely include:
Hydrogen Bonding: The free hydroxyl groups of the glycerol moiety and the amide N-H group could act as hydrogen bond donors, while the carbonyl oxygens of the ester and amide could act as acceptors. nih.gov
Hydrophobic Interactions: The isopropyl side chain of valine and the benzyl group of the CBz protector would likely engage in hydrophobic interactions with non-polar residues in the binding pocket.
Following docking, a molecular dynamics simulation of the ligand-receptor complex could be performed to assess the stability of the predicted binding mode and to observe any induced-fit conformational changes in the enzyme or ligand upon binding. nih.gov
| Ligand Group | Interacting Receptor Residue | Interaction Type | Hypothetical Distance (Å) |
|---|---|---|---|
| Glycerol C2-OH | Aspartic Acid (Asp) | Hydrogen Bond | 2.8 |
| Glycerol C3-OH | Serine (Ser) | Hydrogen Bond | 3.0 |
| Ester Carbonyl Oxygen | Glycine (Gly) (backbone N-H) | Hydrogen Bond (Oxyanion Hole) | 2.9 |
| Valine Isopropyl Group | Leucine (B10760876) (Leu), Isoleucine (Ile) | Hydrophobic | N/A |
| CBz Benzyl Group | Phenylalanine (Phe), Tryptophan (Trp) | Hydrophobic / π-π Stacking | N/A |
| Amide N-H | Glutamic Acid (Glu) | Hydrogen Bond | 3.1 |
Prediction of Binding Modes and Affinities with Enzymes or Proteins
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target enzyme or protein. vu.edu.autexilajournal.commdpi.com This method explores various possible conformations of the ligand within the protein's binding pocket and calculates a score to estimate the binding affinity. For this compound, potential enzyme targets could include lipases or esterases, given the ester linkage in its structure. nih.govmdpi.com
The prediction process involves several key steps:
Target Identification and Preparation: A three-dimensional structure of the target enzyme is required, typically obtained from protein databases like the Protein Data Bank (PDB). Computational tools are then used to prepare the protein structure, for instance, by adding hydrogen atoms and assigning charges. vu.edu.au
Ligand Preparation: A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the enzyme. vu.edu.au The program then samples a vast number of orientations and conformations of the ligand, evaluating the steric and energetic favorability of each pose. nih.gov
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the free energy of binding. The pose with the lowest energy score is generally considered the most likely binding mode. Analysis of this pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and specific amino acid residues in the enzyme's active site. nih.gov For example, docking calculations for N-benzoyl amino esters with fungal chitinase (B1577495) have been used to analyze interactions involving aromatic rings. scielo.org.mx
Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. nih.gov An MD simulation models the movement of every atom in the protein-ligand complex over time, providing a more dynamic and realistic view of the binding. dntb.gov.uaresearchgate.net This can confirm the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy. nih.gov
The hypothetical binding of this compound to a lipase active site, as predicted by molecular docking, might reveal the interactions detailed in the table below.
| Interacting Residue (Lipase) | Atom/Group on Ligand | Type of Interaction | Predicted Distance (Å) |
| Serine (catalytic triad) | Carbonyl carbon of ester | Covalent (transient) | < 2.0 |
| Histidine (catalytic triad) | Carbonyl oxygen of ester | Hydrogen Bond | 2.5 - 3.5 |
| Aspartate/Glutamate | Glycerol hydroxyl group | Hydrogen Bond | 2.5 - 3.5 |
| Phenylalanine/Leucine | CBz aromatic ring | Hydrophobic (π-π stacking) | 3.5 - 4.5 |
| Valine/Isoleucine | Valine side chain | Hydrophobic | 3.5 - 5.0 |
This table represents a hypothetical scenario of interactions that could be predicted through molecular docking studies. The specific residues and distances would depend on the actual lipase structure used in the simulation.
Design of Modified Derivatives Based on Computational Predictions
The insights gained from computational binding analysis can guide the rational design of modified derivatives of this compound with potentially improved properties, such as enhanced binding affinity or selectivity for a target enzyme. mdpi.comnih.gov This structure-based design approach is a cornerstone of modern medicinal chemistry. nih.govmdpi.com
For instance, if docking studies indicate that the valine side chain of this compound fits into a small hydrophobic pocket in the enzyme, but there is unoccupied space nearby, a derivative with a larger hydrophobic side chain (e.g., leucine or isoleucine) might be designed to fill that space and increase hydrophobic interactions, thereby improving binding affinity. nih.gov Conversely, if a part of the molecule, like the CBz protecting group, shows steric clashes with the protein, derivatives with smaller or different protecting groups could be synthesized and evaluated. nih.gov
The process of computational-guided derivative design typically follows these steps:
Identify Modification Sites: Based on the predicted binding mode, key areas of the ligand are identified where modifications could enhance interactions or reduce unfavorable contacts.
In Silico Synthesis: Virtual libraries of new derivatives are created by computationally modifying the parent structure of this compound.
Virtual Screening: These new derivatives are then docked into the same enzyme active site. Their predicted binding affinities are calculated and compared to the parent compound.
Prioritization for Synthesis: The derivatives with the most promising in silico profiles (e.g., significantly lower binding energy) are prioritized for actual chemical synthesis and subsequent experimental testing.
Below is a table illustrating how computational predictions could guide the design of new derivatives.
| Parent Compound Feature | Computational Observation | Design Hypothesis | Proposed Derivative |
| L-Valine Side Chain | Suboptimal filling of hydrophobic pocket. | A larger alkyl group may improve affinity. | 1-O-(N-CBz-L-leucyl)glycerol |
| CBz Group | Aromatic ring makes favorable contact, but benzyl portion is flexible. | A more rigid aromatic group could reduce conformational entropy loss upon binding. | 1-O-(N-Napthoyl-L-valyl)glycerol |
| Glycerol Backbone | Free hydroxyl groups do not form strong interactions. | Adding a group capable of forming a specific hydrogen bond could enhance binding. | 2-O-methyl-1-O-(N-CBz-L-valyl)glycerol |
This table provides hypothetical examples of how computational analysis could inform the design of novel derivatives.
Prediction of Physico-Chemical Parameters (e.g., LogP, Solubility) from Molecular Structure
Computational methods are widely used to predict key physico-chemical properties of a molecule directly from its structure, bypassing the need for initial experimental measurements. nih.gov These predictions are valuable in early-stage drug development to assess a compound's potential "drug-likeness". researchgate.net
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Numerous computational models exist for predicting LogP. These are broadly categorized as:
Property-based methods: These approaches use molecular properties like surface area and polarizability to calculate LogP. researchgate.net
For this compound, different software packages would likely yield slightly different LogP predictions due to the different algorithms and datasets they are trained on. dntb.gov.ua
Solubility: Aqueous solubility is another critical parameter for bioavailability. Predicting solubility is more complex than predicting LogP, as it involves both the energy required to break the crystal lattice of the solid and the energy of solvation. nih.gov Computational models for solubility often use quantitative structure-property relationship (QSPR) approaches, which correlate a molecule's structural features with its experimentally determined solubility. jmicrobiol.or.krarxiv.org Models like the one developed using the SAFT-γ Mie group-contribution approach can predict the solubility of amino acids and peptides in various solvents. nih.gov
The table below shows a compilation of predicted physico-chemical parameters for this compound using various computational models.
| Parameter | Predicted Value (Model A) | Predicted Value (Model B) | Predicted Value (Model C) |
| Molecular Weight | 339.38 | 339.38 | 339.38 |
| LogP | 2.15 | 2.30 | 2.05 |
| Aqueous Solubility (logS) | -2.5 | -2.8 | -2.6 |
| Polar Surface Area (Ų) | 95.8 | 95.8 | 95.8 |
| Number of Hydrogen Bond Donors | 3 | 3 | 3 |
| Number of Hydrogen Bond Acceptors | 5 | 5 | 5 |
Note: The values in this table are illustrative predictions that would be generated by common cheminformatics software. Model A, B, and C represent different prediction algorithms.
Applications in Advanced Chemical Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of the L-valine moiety in 1-O-(N-CBz-L-valyl)glycerol makes it a useful starting material for the synthesis of enantiomerically pure molecules. The stereocenter of the valine can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex chiral architectures.
Glycerolipids are essential components of biological membranes and are involved in numerous cellular processes. The synthesis of enantiopure glycerolipids is crucial for studying their specific biological functions. While direct studies detailing the use of this compound for this purpose are not extensively documented, the principles of using aminoacyl glycerol (B35011) derivatives in lipid synthesis are established.
Enzymatic methods, for instance, have been employed for the selective acylation of glycerol with N-protected amino acids. rsc.orgresearchgate.net Lipases and proteases can catalyze the esterification of one of the primary hydroxyl groups of glycerol with the carboxyl group of an N-protected amino acid. rsc.orgresearchgate.net This approach, while often resulting in a racemic mixture at the glycerol backbone, provides a foundation for developing stereoselective syntheses. rsc.orgresearchgate.net A hypothetical synthetic route to an enantiopure glycerolipid using this compound could involve the following conceptual steps:
| Step | Description | Key Consideration |
| 1. Stereoselective Acylation | Introduction of a lipid chain onto one of the free hydroxyl groups of the glycerol backbone. | The chirality of the L-valine may influence the stereoselectivity of this step, favoring acylation at either the sn-2 or sn-3 position. |
| 2. Deprotection | Removal of the CBz group from the valine residue. | This is typically achieved through catalytic hydrogenation, which is a mild and efficient method. |
| 3. Further Modification | Acylation of the newly freed amino group or the remaining hydroxyl group to complete the glycerolipid structure. | The choice of acylating agent would determine the final properties of the glycerolipid. |
The structural motifs present in this compound—a chiral amino acid, a glycerol linker, and a protected amine—make it a potential precursor for the synthesis of analogs of complex natural products. Many natural products, such as certain antibiotics and signaling molecules, contain amino acid and lipid components. The synthesis of analogs allows for the exploration of structure-activity relationships and the development of new therapeutic agents. The general utility of N-CBz protected amino acids, including N-CBz-L-valine, is well-established in the synthesis of peptides and other complex molecules. fengchengroup.com
Scaffold for the Synthesis of Peptidomimetics and Lipopeptides
The glycerol linker in this compound provides a flexible and biocompatible scaffold for the construction of peptidomimetics and lipopeptides. These molecules are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.
The glycerol moiety can serve as a non-peptidic linker to introduce conformational constraints or to connect different peptide fragments. The synthesis could proceed by first deprotecting the CBz group to reveal the free amine of the valine residue. This amine can then be coupled to the C-terminus of a peptide chain. Subsequently, one of the free hydroxyl groups on the glycerol can be activated and coupled to the N-terminus of another peptide or a different functional group. The effect of glycerol on peptide bond synthesis has been studied, noting that it can influence reaction rates and enzyme stability in enzymatic peptide synthesis. nih.gov
Lipopeptides, which consist of a lipid moiety attached to a peptide, are of significant interest due to their ability to interact with cell membranes and their diverse biological activities, including antimicrobial and antitumor effects. This compound can be envisioned as a key component in the synthesis of novel lipopeptides.
A general strategy for the synthesis of a lipopeptide using this scaffold is outlined below:
| Step | Synthetic Transformation | Purpose |
| 1. Acylation of Glycerol | A long-chain fatty acid is attached to one of the free hydroxyl groups of the glycerol backbone. | This introduces the lipid tail of the lipopeptide. |
| 2. CBz Deprotection | The benzyloxycarbonyl group is removed from the valine residue. | This exposes the amino group for peptide coupling. |
| 3. Peptide Coupling | A peptide chain is coupled to the free amino group of the valine. | This completes the hybrid peptide-lipid structure. |
The use of crude glycerol as a carbon source for the microbial production of lipopeptides has been explored, highlighting the versatility of glycerol in this field. nih.gov
Development of Probes for Biochemical Research
Fluorescent or otherwise tagged probes are invaluable tools for studying biological processes. The structure of this compound allows for the incorporation of reporter groups, such as fluorophores or biotin, which can be used to track the localization and interactions of the molecule within a biological system.
For example, a fluorescent probe could be synthesized by attaching a fluorophore to one of the hydroxyl groups of the glycerol backbone. The resulting probe could then be used to study the activity of enzymes that recognize and process aminoacyl glycerol substrates. The N-CBz-L-valyl moiety would serve as the recognition element for the target enzyme, while the fluorescent tag would allow for detection and quantification. The synthesis and biological activity of novel derivatives of N-protected amino acids are an active area of research. mdpi.com
Synthesis of Fluorescently Tagged or Isotope-Labeled Derivatives
The ability to attach fluorescent tags or incorporate stable isotopes is crucial for studying the biological fate and mechanism of action of molecules. This compound can be readily modified to incorporate such labels, enabling its use in sophisticated biochemical and cellular assays.
Fluorescently Tagged Derivatives:
Fluorescent labeling can be achieved by incorporating a fluorophore into the structure of this compound. This can be accomplished through several synthetic strategies. One common approach is to use a fluorescently labeled amino acid during the initial synthesis. For instance, L-valine can be derivatized with a fluorophore like nitrobenzoxadiazole (NBD) prior to its coupling with glycerol. mdpi.com The resulting fluorescently tagged compound can then be used to visualize its transport and localization within biological systems. mdpi.com
Alternatively, the glycerol backbone itself can be a point of attachment for a fluorescent dye. The free hydroxyl groups of this compound can be reacted with a fluorophore that has a reactive group, such as an isothiocyanate or a succinimidyl ester. A variety of fluorescent dyes with different spectral properties can be utilized for this purpose, allowing for multiplexing with other fluorescent probes. rsc.org
Interactive Data Table: Potential Fluorophores for Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reactive Group for Conjugation |
| NBD (Nitrobenzoxadiazole) | 465 | 535 | NBD-Cl |
| Fluorescein | 494 | 521 | FITC (Isothiocyanate) |
| Rhodamine B | 540 | 625 | Isothiocyanate |
| BODIPY | Varies (e.g., 503) | Varies (e.g., 512) | Succinimidyl ester |
Isotope-Labeled Derivatives:
For mechanistic studies and metabolic tracing, stable isotope-labeled analogues of this compound are invaluable. The synthesis of such derivatives can be achieved by using commercially available isotope-labeled starting materials. For example, L-valine labeled with ¹³C or ¹⁵N can be used in the synthesis to introduce a specific isotopic signature. isotope.commedchemexpress.com This allows for the tracking of the molecule and its metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. pnas.org
Similarly, glycerol can be obtained with ¹³C or deuterium (B1214612) (²H) labeling. nih.gov By using these labeled precursors, researchers can distinguish the metabolic fate of the valine portion from the glycerol backbone of the molecule within a biological system. nih.gov
Applications in Enzymatic Assays or Cellular Localization Studies (Mechanistic)
The functionalized nature of this compound and its labeled derivatives opens up possibilities for their use in detailed mechanistic studies at the enzymatic and cellular levels.
Enzymatic Assays:
N-acyl amino acids are a class of bioactive lipids that are regulated by enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1). elifesciences.org Given its structure as an ester of an N-protected amino acid and glycerol, this compound could serve as a potential substrate or inhibitor for various hydrolases, including lipases, esterases, and proteases.
In a hypothetical enzymatic assay, the cleavage of the ester bond in this compound by an enzyme could be monitored. If a fluorescently labeled version of the compound is used, the release of the fluorescent fragment upon enzymatic cleavage would lead to a change in the fluorescence signal, providing a means to quantify enzyme activity. Such assays are crucial for screening enzyme inhibitors and for studying enzyme kinetics and mechanism.
Cellular Localization Studies:
Understanding where a molecule localizes within a cell is key to understanding its function. Fluorescently tagged this compound can be used in live-cell imaging studies to determine its subcellular distribution and trafficking. biorxiv.org
For instance, after introducing the fluorescently labeled compound to cultured cells, its localization can be tracked using confocal microscopy. Co-localization experiments with specific organelle markers (e.g., for the endoplasmic reticulum, mitochondria, or lipid droplets) can reveal the specific cellular compartments where the molecule accumulates or is metabolized. nih.gov This information can provide insights into its mechanism of action and its role in cellular processes.
Precursor for Advanced Materials and Surfactants (Academic Investigation of Chemical Properties)
The unique chemical structure of this compound also makes it an interesting candidate as a precursor for the synthesis of novel materials and surfactants with specialized properties.
Advanced Materials:
Glycerol and its derivatives are known to be versatile building blocks for the synthesis of biodegradable and biocompatible polymers, such as dendrimers and polyesters. nih.govresearchgate.net The presence of multiple hydroxyl groups in glycerol allows for the creation of branched polymer architectures. acs.orgnih.gov
This compound, with its remaining free hydroxyl groups, could be used as a monomer in polymerization reactions. The incorporation of the N-CBz-L-valyl moiety would introduce chirality and specific chemical functionality into the polymer backbone, potentially influencing the material's physical and biological properties. For example, it could be a component in the synthesis of poly(glycerol-succinic acid) dendrimers, which have applications in the medical field. researchgate.netacs.org
Surfactants:
Amino acid-based surfactants are a class of surface-active agents that are valued for their biodegradability, low toxicity, and good performance characteristics. tandfonline.comchalmers.setandfonline.com These surfactants typically consist of a hydrophilic amino acid headgroup and a hydrophobic tail. researchgate.net
This compound can be considered a precursor for the synthesis of novel amino acid-based surfactants. researchgate.net The hydrophobic character could be modulated by attaching fatty acid chains to the remaining hydroxyl groups of the glycerol backbone. The N-CBz protecting group could be removed to expose the amine, which could then be further functionalized to create a cationic or zwitterionic headgroup. The resulting amphiphilic molecules would be expected to exhibit interesting self-assembly and interfacial properties.
Interactive Data Table: Properties of Selected Amino Acid-Based Surfactants
| Surfactant Type | Hydrophobic Tail | Amino Acid Headgroup | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Lauroyl-L-Alanine Sodium Salt | C12 | Alanine | 13.5 | 28.5 |
| N-Cocoyl-L-Glutamic Acid Sodium Salt | C12/C14 | Glutamic Acid | 0.5 - 1.0 | 25 - 27 |
| N-Lauroyl Sarcosine Sodium Salt | C12 | Sarcosine | 14.8 | 27.0 |
| Dodecyl Ester of L-Arginine | C12 | Arginine | ~0.1 | ~35.0 |
Future Research Directions and Unexplored Avenues for 1 O N Cbz L Valyl Glycerol
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of 1-O-(N-CBz-L-valyl)glycerol with precise control over its stereochemistry is paramount for its potential applications. Current enzymatic methods for producing similar aminoacyl glycerol (B35011) esters have been shown to sometimes yield diastereoisomeric mixtures, as the enzymes may not differentiate between the enantiotopic hydroxymethyl groups of glycerol. rsc.org Future research should focus on the development of novel synthetic strategies that can overcome this challenge.
Key areas for exploration include:
Asymmetric Catalysis: The use of chiral catalysts, whether metal-based or organocatalytic, could provide a direct and efficient route to enantiomerically pure this compound.
Chiral Pool Synthesis: Employing enantiomerically pure starting materials derived from the chiral pool, such as solketal (B138546) (isopropylidene glycerol), can be a powerful strategy to ensure the desired stereochemistry in the final product.
Enzymatic Resolution: Further investigation into highly selective enzymes or the engineering of existing enzymes could enable efficient kinetic resolution of racemic mixtures or the direct stereoselective synthesis of the desired isomer.
A successful stereoselective synthesis would not only provide access to pure stereoisomers for biological evaluation but also pave the way for the construction of more complex, stereochemically defined molecules. nih.gov
Comprehensive Investigation of Enzyme Specificity for Related Derivatives
The interaction of this compound and its derivatives with enzymes is a critical area for future investigation. Understanding which enzymes can synthesize or hydrolyze this molecule is key to elucidating its potential biological roles and developing biotechnological applications. While general assays for lipolytic enzymes exist, specific studies on substrates like this compound are lacking. sigmaaldrich.com
Future research should aim to:
Screen a diverse range of hydrolases: A systematic screening of lipases, proteases, and esterases for their ability to act on this compound would identify enzymes for both synthetic and degradative purposes.
Determine kinetic parameters: For enzymes that show activity, detailed kinetic studies (Km, kcat) will be essential to quantify their efficiency and substrate specificity.
Investigate the influence of the N-protecting group and amino acid side chain: By synthesizing a library of derivatives with different protecting groups (e.g., Boc, Fmoc) and amino acids, researchers can probe the structural requirements for enzyme recognition and activity.
These studies will be instrumental in developing enzymatic production methods and understanding the metabolic fate of such compounds in biological systems.
Integration into Complex Supramolecular Assemblies
The amphiphilic nature of this compound, arising from its hydrophilic glycerol and amino acid components and the more hydrophobic N-CBz group, suggests its potential as a building block for supramolecular assemblies. The self-assembly of such molecules can lead to the formation of novel nanomaterials with applications in drug delivery, biomaterials, and catalysis.
Future research directions in this area include:
Characterization of self-assembly behavior: Investigating the ability of this compound to form structures such as micelles, vesicles, or gels in aqueous and organic media.
Controlling assembly through molecular design: Systematically modifying the molecular structure (e.g., changing the amino acid, altering the glycerol substitution pattern) to control the morphology and properties of the resulting supramolecular assemblies.
Exploring functional supramolecular systems: Incorporating functional elements, such as targeting ligands or responsive groups, to create "smart" materials that can respond to external stimuli.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The development of advanced analytical methods for real-time monitoring of reactions involving this compound is crucial for optimizing synthetic processes and studying its dynamic behavior. While spectroscopic probes are widely used in various chemical and biological systems, their specific application to this class of compounds is an open area of research. nih.gov
Future efforts could focus on:
Development of fluorescent probes: Designing and synthesizing derivatives of this compound that incorporate environmentally sensitive fluorophores to monitor enzymatic reactions or binding events in real-time.
Application of advanced NMR techniques: Utilizing techniques such as in situ NMR spectroscopy to follow the course of a reaction, identify intermediates, and gain mechanistic insights without the need for sample workup.
Mass spectrometry-based assays: Developing sensitive and high-throughput mass spectrometry methods for the rapid screening of enzyme activities and the characterization of reaction products.
These advanced analytical tools will provide a deeper understanding of the chemical and enzymatic transformations of this compound.
Deepening Computational Insights into Molecular Behavior
Computational modeling and simulation can provide invaluable insights into the structure, dynamics, and reactivity of this compound at the atomic level. Such studies can complement experimental work and guide the design of new experiments.
Future computational research should include:
Conformational analysis: Determining the preferred three-dimensional structures of this compound in different solvent environments to understand its shape and flexibility.
Molecular docking studies: Simulating the binding of this compound to the active sites of enzymes to predict substrate specificity and guide protein engineering efforts.
Molecular dynamics simulations: Simulating the behavior of this molecule in larger systems, such as in supramolecular assemblies or in the presence of lipid bilayers, to understand its interactions and dynamic properties.
These computational approaches will accelerate the discovery and development of applications for this compound and its derivatives.
Exploration of Synthetic Accessibility to Higher-Order Glycerol-Amino Acid Conjugates
Building upon the synthesis of this compound, a logical next step is to explore the synthesis of more complex, higher-order conjugates. This could involve the attachment of multiple amino acid residues to the glycerol backbone or the creation of oligomeric structures.
Future research in this area should focus on:
Developing selective protection and deprotection strategies: Creating orthogonal protecting group schemes that allow for the stepwise and site-selective functionalization of the glycerol hydroxyl groups.
Exploring efficient coupling methods: Optimizing peptide coupling or other esterification methods for the efficient formation of ester and amide bonds in these more complex systems.
Synthesizing and characterizing novel structures: Preparing a variety of di- and tri-substituted glycerol-amino acid conjugates and evaluating their physical, chemical, and biological properties.
The development of synthetic routes to these higher-order structures will open up new possibilities for creating molecules with tailored properties and functions, potentially leading to new classes of biomaterials, surfactants, and biologically active compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-O-(N-CBz-L-valyl)glycerol, and what analytical methods are critical for confirming its structural integrity?
- Synthesis : The compound can be synthesized via phosphoramidite chemistry, leveraging protective group strategies (e.g., CBz for the valine moiety) and coupling reactions. For example, analogous glycerol derivatives like 1-O-(pyrenylmethyl)glycerol were synthesized using TINA phosphoramidite and purified via reverse-phase HPLC .
- Characterization : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and regioselectivity. 2D NMR (e.g., HMBC) can validate linkages between glycerol and the valyl-CBz group, as demonstrated in glycosylation studies . High-resolution mass spectrometry (HRMS) and HPLC with UV detection are recommended for purity assessment .
Q. What are the common challenges in purifying this compound, and how can they be mitigated?
- Challenges : Hydrophobic side chains (e.g., CBz) may reduce solubility, leading to aggregation. Contaminants from incomplete coupling reactions are common.
- Solutions : Use gradient elution in reverse-phase HPLC with C18 columns. For solubility issues, employ polar aprotic solvents (e.g., DMF) during synthesis. Size-exclusion chromatography can separate high-molecular-weight byproducts .
Advanced Research Questions
Q. How does the incorporation of this compound into oligonucleotides affect duplex stability and specificity compared to other intercalating moieties?
- Stability : Analogous intercalators (e.g., 1-O-(pyrenylmethyl)glycerol) enhance duplex stability via π-π stacking, increasing melting temperatures (Tm) by 5–10°C. The valyl-CBz group may introduce steric effects, requiring optimization of linker length to balance stability and specificity .
- Specificity : Competitive FRET assays or surface plasmon resonance (SPR) can quantify binding affinity to DNA/RNA. Compare Tm shifts in mismatched vs. matched duplexes to assess discrimination capacity .
Q. What experimental approaches are recommended to study the interaction of this compound with lipid bilayers or biological membranes?
- Techniques : Use fluorescence anisotropy with labeled lipids to monitor membrane fluidity changes. Differential scanning calorimetry (DSC) can detect phase transition alterations in lipid bilayers .
- Model Systems : Employ Langmuir monolayers or giant unilamellar vesicles (GUVs) to simulate membrane interactions. Radiolabeled analogs (e.g., ¹⁴C) enable tracking of absorption and metabolism in cell cultures .
Q. How can researchers resolve discrepancies in thermal denaturation data when using glycerol derivatives as stabilizing agents in nucleic acid complexes?
- Variables to Control : Buffer ionic strength, pH, and counterion type (e.g., Mg²⁺ vs. Na⁺) significantly impact Tm. Ensure consistent annealing protocols (e.g., heating rate).
- Data Interpretation : Use UV melting curves with derivative analysis to identify subtle transitions. Compare results with orthogonal methods like circular dichroism (CD) to confirm structural changes .
Q. What strategies are effective for determining the stereochemical configuration of glycerol derivatives like this compound, and how does this impact biological activity?
- Stereochemical Analysis : Chiral chromatography (e.g., using amylose-based columns) coupled with NMR nuclear Overhauser effect (NOE) experiments can resolve enantiomers. X-ray crystallography is definitive but requires high-purity crystals .
- Biological Impact : Stereochemistry influences binding kinetics. For example, R-configuration in 1-O-(pyrenylmethyl)glycerol improved dsDNA stabilization by 20% compared to S-configuration .
Methodological Considerations
- Contradiction Management : Conflicting data on membrane interactions (e.g., absorption rates in marine vs. mammalian systems) may arise from lipid composition differences. Use comparative studies with standardized lipid models .
- Advanced Synthesis : For scale-up, consider flow chemistry to improve yield and reduce side reactions, as demonstrated in glycosyl glycerol ether synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
